molecular formula C11H23NO B13605231 4-(2-(Tert-butoxy)ethyl)piperidine

4-(2-(Tert-butoxy)ethyl)piperidine

Cat. No.: B13605231
M. Wt: 185.31 g/mol
InChI Key: ZEEYWQPSCLYYNE-UHFFFAOYSA-N
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Description

4-(2-(Tert-butoxy)ethyl)piperidine is a chemical compound of significant interest in organic and medicinal chemistry research. It features a piperidine ring, a common nitrogen-containing heterocycle, which is linked to a tert-butoxy group via a two-carbon ethylene chain. This structure makes it a valuable synthetic intermediate and building block for the development of more complex molecules. The piperidine scaffold is recognized as a privileged structure in drug discovery, frequently found in compounds with pharmacological activity . Researchers utilize this and related piperidine derivatives as key precursors in the synthesis of potential therapeutic agents. For instance, piperidine carboxamide derivatives have been explored as T-type calcium channel blockers for the development of novel antihypertensive agents . Furthermore, the piperidine ring is a critical component in potent and selective inhibitors for enzymes like monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH), which are important targets in the endocannabinoid system . The tert-butoxy group can serve as a protected alcohol functionality, which can be deprotected under mild acidic conditions to generate a primary alcohol, thereby offering a handle for further chemical modification. This compound is intended for research applications as a synthetic intermediate in the discovery and development of new chemical entities. It is supplied for laboratory research use only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

4-[2-[(2-methylpropan-2-yl)oxy]ethyl]piperidine

InChI

InChI=1S/C11H23NO/c1-11(2,3)13-9-6-10-4-7-12-8-5-10/h10,12H,4-9H2,1-3H3

InChI Key

ZEEYWQPSCLYYNE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCCC1CCNCC1

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 4-(2-(tert-butoxy)ethyl)piperidine generally involves the introduction of the tert-butoxy group onto an ethyl side chain attached to the piperidine ring. The key steps include:

  • Starting from a piperidine derivative, such as 4-piperidone or 4-piperidinol.
  • Introducing the 2-(tert-butoxy)ethyl substituent via nucleophilic substitution or reductive amination.
  • Protecting the amine functionality with a tert-butoxycarbonyl (Boc) group or similar protecting group to form tert-butyl carbamates.

Specific Synthetic Routes

Hydrogenation and Coupling Route (From Patent US7547789B2)
  • Step a: Hydrogenation of a mixture of ethylamine and 1-tert-butoxycarbonyl-4-piperidone in a suitable solvent (e.g., tetrahydrofuran or methyl tert-butyl ether) with a catalyst under controlled temperature (10–80°C) and pressure to yield 1-tert-butoxycarbonyl-4-(N-ethylamino)piperidine.
  • Step b: Reaction of the intermediate with an amine coupling agent in an aromatic or ether solvent at 10–80°C, followed by coupling with the hydrogenated product to form a protected intermediate.
  • Step c: Treatment of the coupled product with hydrochloric acid in a suitable solvent to yield the final compound.

This method emphasizes mild conditions and the use of protecting groups to ensure selectivity and yield.

Reaction with tert-Butyl Chloroformate (Tert-butyl 4-(2-hydroxyethoxy)piperidine-1-carboxylate Synthesis)
  • Piperidine derivatives react with tert-butyl chloroformate under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane or tetrahydrofuran.
  • The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the chloroformate, forming a Boc-protected piperidine.
  • Introduction of the 2-hydroxyethoxy substituent can be achieved by reaction with 2-hydroxyethyl ethers or similar nucleophiles.
  • Purification involves aqueous washes, solvent evaporation, and recrystallization or column chromatography.

This method is widely used for preparing tert-butyl carbamate derivatives of piperidine and related compounds.

Multi-step Synthesis via Alkylation and Protection (From Patent US20190367455)
  • Alkylation of 4-piperidone derivatives with alkyl lithium reagents followed by reaction with carbon dioxide to form carboxylic acid intermediates.
  • Subsequent protection of the piperidine nitrogen with di-tert-butyl dicarbonate (Boc anhydride).
  • This route involves multiple steps including hydrolysis, amination, reduction, and protection to yield tert-butoxycarbonyl-protected piperidine derivatives with alkyl substituents on the ring.

This approach is useful for preparing complex substituted piperidines with tert-butoxy protection, often used as intermediates in drug synthesis.

Reaction Conditions and Catalysts

Step Reaction Type Reagents/Catalysts Solvents Temperature (°C) Notes
Hydrogenation Reduction Pd/C or similar catalyst THF, MTBE 10–80 Mild pressure, inert atmosphere
Coupling Amide bond formation Amine coupling agents (e.g., HATU, DCC) Aromatic solvents, ethers 10–80 Controlled addition to avoid side reactions
Protection Carbamate formation Di-tert-butyl dicarbonate (Boc2O) DCM, THF 0–25 Base (triethylamine) to neutralize acid
Alkylation Nucleophilic substitution Alkyl lithium reagents Ether solvents -78 to 0 Low temperature to control reactivity

Purification and Characterization

  • Purification: Column chromatography on silica gel with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures are standard.
  • Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the substitution pattern and Boc protection. Mass spectrometry (MS) verifies molecular weight. High-performance liquid chromatography (HPLC) assesses purity (>95% purity recommended).

Data Table: Summary of Preparation Methods

Method Starting Material Key Reagents Solvent Temperature Yield (%) Notes
Hydrogenation and coupling 1-tert-butoxycarbonyl-4-piperidone, ethylamine Pd/C, amine coupling agents THF, MTBE 10–80°C 70–85 Mild conditions, scalable
Boc protection via chloroformate Piperidine derivatives tert-butyl chloroformate, triethylamine DCM, THF 0–25°C 75–90 Common method, high purity
Multi-step alkylation and protection 4-piperidone derivatives Alkyl lithium, Boc2O Ether solvents -78 to 25°C 60–80 Complex, suitable for advanced intermediates

Research Findings and Optimization

  • Reaction temperature critically influences yield and selectivity; lower temperatures reduce side reactions during alkylation and protection steps.
  • Choice of solvent affects solubility and reaction rate; polar aprotic solvents such as tetrahydrofuran enhance nucleophilicity.
  • Use of coupling agents like HATU or DCC improves amide bond formation efficiency.
  • Hydrogenation catalysts and pressure must be optimized to avoid over-reduction or decomposition.
  • Purification techniques must be tailored to remove unreacted starting materials and side products effectively.

Chemical Reactions Analysis

Types of Reactions

4-(2-(Tert-butoxy)ethyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

4-(2-(Tert-butoxy)ethyl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-(Tert-butoxy)ethyl)piperidine involves its interaction with specific molecular targets and pathways. The tert-butoxy group can influence the compound’s reactivity and binding affinity to target molecules. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Research Findings and Trends

Steric Effects : The tert-butoxy group in this compound provides moderate steric protection compared to bulkier groups like benzhydryloxy or 2,2,6,6-tetramethylpiperidine . This balance may optimize reactivity in coupling reactions while maintaining solubility.

Electronic Properties : Electron-donating groups (e.g., tert-butoxy) enhance stability in basic conditions, whereas electron-withdrawing groups (e.g., nitro in ) increase electrophilicity for reactions like SNAr.

Applications :

  • Boc-protected analogs (e.g., ) are widely used in peptide synthesis.
  • Aromatic ethers (e.g., ) may serve as scaffolds for CNS drugs due to lipophilicity.
  • Heterocyclic derivatives (e.g., ) explore bioactivity through nitrogen-rich motifs.

Biological Activity

4-(2-(Tert-butoxy)ethyl)piperidine is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by a tert-butoxy group attached to an ethyl chain, presents unique structural properties that may influence its interaction with biological targets. The following sections detail the biological activity of this compound, supported by case studies, research findings, and a comparative analysis with related compounds.

Chemical Structure and Properties

The chemical formula for this compound is C12H23NOC_{12}H_{23}NO. The presence of the tert-butoxy group enhances the lipophilicity of the molecule, potentially improving its ability to cross cell membranes and interact with various biological targets.

PropertyValue
Molecular Formula C12H23NO
Molecular Weight 197.32 g/mol
CAS Number [Insert CAS Number]
Purity 95%

Biological Activity

Research indicates that piperidine derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that piperidine derivatives can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.
  • Anticancer Properties : Certain piperidine compounds have demonstrated cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
  • Neuropharmacological Effects : Piperidine derivatives may interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial effects of various piperidine derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
  • Cytotoxicity in Cancer Cells : In vitro tests using human cancer cell lines revealed that this compound exhibited an EC50 value of approximately 15 µM, indicating moderate cytotoxicity. The compound was found to induce apoptosis via caspase activation.
  • Neuropharmacological Activity : Research involving animal models demonstrated that this compound could enhance dopaminergic signaling, suggesting potential applications in treating conditions like Parkinson's disease.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes:

  • Receptor Interaction : The compound may act as a partial agonist at certain G protein-coupled receptors (GPCRs), influencing neurotransmitter release and modulating synaptic transmission.
  • Enzyme Inhibition : It has been suggested that the compound inhibits enzymes involved in inflammatory pathways, which could account for its anti-inflammatory properties.

Comparative Analysis

When compared to other piperidine derivatives, such as those lacking bulky substituents or those with different functional groups, this compound shows enhanced lipophilicity and biological activity.

CompoundBiological ActivityRemarks
This compoundAntimicrobial, AnticancerModerate cytotoxicity
PiperidineLimited antimicrobialBasic structure
1-MethylpiperidineNeuroactiveStronger neuropharmacological effects

Q & A

Q. What synthetic strategies are optimal for introducing the tert-butoxyethyl group into the piperidine ring, and how do reaction conditions influence intermediate stability?

  • Methodological Answer : The synthesis typically involves multi-step routes, including alkylation or nucleophilic substitution to attach the tert-butoxyethyl group. For example:

Protection/Deprotection : Use tert-butyl groups to protect reactive sites on the piperidine ring. This minimizes side reactions during alkylation .

Alkylation : React piperidine with tert-butoxyethyl halides (e.g., bromides) under basic conditions (e.g., K₂CO₃ in DMF). Temperature control (40–60°C) is critical to avoid decomposition of intermediates .

Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane) ensures high purity (>95%) .

  • Key Factors : Solvent polarity (DMF vs. THF) affects reaction rates, while excess alkylating agents improve yields but may require careful quenching .

Q. Which spectroscopic techniques are most effective for characterizing the tert-butoxyethyl substituent in piperidine derivatives?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : The tert-butyl group appears as a singlet at δ 1.1–1.3 ppm. The ethyl linker (CH₂CH₂) shows split peaks at δ 3.3–3.6 ppm (adjacent to oxygen) and δ 1.5–1.8 ppm (methylene groups) .
  • ¹³C NMR : The tert-butyl carbon resonates at ~28 ppm, while the ether oxygen-bearing carbons appear at 70–75 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns specific to the tert-butoxyethyl group .
  • IR Spectroscopy : C-O-C stretching vibrations (1100–1250 cm⁻¹) confirm the ether linkage .

Advanced Research Questions

Q. How does the tert-butoxyethyl group influence lipophilicity and bioavailability in pharmacological studies?

  • Methodological Answer :
  • LogP Calculations : Use shake-flask or HPLC methods to measure partition coefficients. The tert-butoxyethyl group increases logP by ~1.5 units compared to unsubstituted piperidine, enhancing membrane permeability .
  • Solubility : Polar ether linkages improve aqueous solubility (e.g., 2–5 mg/mL in PBS), critical for in vitro assays .
  • Bioavailability : In rodent models, derivatives with this group show 20–30% oral bioavailability due to balanced lipophilicity and metabolic stability .

Q. What strategies resolve contradictions in reported biological activities of 4-(2-(tert-butoxy)ethyl)piperidine derivatives across in vitro models?

  • Methodological Answer :
  • Assay Standardization : Control variables like cell line (e.g., HEK-293 vs. SH-SY5Y), serum concentration, and incubation time. For example, neuroprotective effects in iPSC-derived neurons require precise oxygen-glucose deprivation protocols .
  • Metabolic Profiling : LC-MS/MS identifies active metabolites that may explain divergent results (e.g., tert-butyl cleavage yielding reactive intermediates) .
  • Dose-Response Studies : Use EC₅₀ values to compare potency across studies. A 10-fold variation in IC₅₀ for serotonin receptor binding may stem from differences in radioligand concentrations .

Q. What reaction mechanisms govern regioselectivity during electrophilic substitution on the piperidine ring in tert-butoxyethyl derivatives?

  • Methodological Answer :
  • Steric Effects : The bulky tert-butoxyethyl group directs electrophiles (e.g., nitration) to the para position of the piperidine ring. DFT calculations show a 15 kJ/mol energy preference for para over meta substitution .
  • Solvent Effects : Polar aprotic solvents (e.g., DCM) stabilize transition states, favoring C-3 substitution, while nonpolar solvents (e.g., toluene) promote C-2 reactivity .
  • Catalysis : Lewis acids (e.g., AlCl₃) enhance regioselectivity by coordinating to the piperidine nitrogen, as shown in Friedel-Crafts alkylation studies .

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